2-Thia-6-azaspiro[3.5]nonane 2,2-dioxide hydrochloride
CAS No.:
Cat. No.: VC13603095
Molecular Formula: C7H14ClNO2S
Molecular Weight: 211.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H14ClNO2S |
|---|---|
| Molecular Weight | 211.71 g/mol |
| IUPAC Name | 2λ6-thia-8-azaspiro[3.5]nonane 2,2-dioxide;hydrochloride |
| Standard InChI | InChI=1S/C7H13NO2S.ClH/c9-11(10)5-7(6-11)2-1-3-8-4-7;/h8H,1-6H2;1H |
| Standard InChI Key | OYRITEHMJMEIEA-UHFFFAOYSA-N |
| SMILES | C1CC2(CNC1)CS(=O)(=O)C2.Cl |
| Canonical SMILES | C1CC2(CNC1)CS(=O)(=O)C2.Cl |
Introduction
Chemical Structure and Identification
Structural Characteristics
The compound’s spiro system comprises two fused rings: a seven-membered nonane ring and a five-membered ring. The sulfur atom at position 2 is substituted with two oxygen atoms (sulfonyl group), and the nitrogen at position 6 is part of the azaspiro moiety. The hydrochloride salt form indicates protonation of the tertiary amine, enhancing solubility and stability .
| Property | Value |
|---|---|
| CAS Number | 2200861-77-2 |
| Molecular Formula | C₇H₁₄ClNO₂S |
| Molecular Weight | 211.71 g/mol |
| Purity | ≥98% (NLT 98%) |
| IUPAC Name | 2λ⁶-thia-6-azaspiro[3.5]nonane-2,2-dione hydrochloride |
| SMILES | C1CC2(CNC1)CS(=O)(=O)C2.[H]Cl |
Stereochemical Features
The sulfur atom adopts a tetrahedral geometry due to the sulfonyl group, while the nitrogen is part of a tertiary amine. The spiro junction creates a rigid bicyclic system, influencing reactivity and biological interactions .
Synthesis and Manufacturing
Industrial Production Considerations
Key factors include:
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Catalysts: Acidic or basic conditions may facilitate cyclization or salt formation.
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Purification: Crystallization and chromatography are employed to achieve high purity (≥98%) .
Physical and Chemical Properties
Reactivity and Stability
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Hydrolytic Stability: The sulfonyl group is resistant to hydrolysis under mild conditions but may degrade under strong acidic/basic environments.
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Thermal Stability: Decomposition occurs above 200°C, typical for sulfonamide-based compounds .
| Hazard | Code | Description |
|---|---|---|
| Acute Toxicity (Oral) | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Respiratory Irritation | H335 | May cause respiratory irritation |
Precautionary Measures:
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P261: Avoid breathing dust.
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P280: Wear protective gloves/eye protection.
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P304+P340: If inhaled, remove to fresh air and seek medical attention .
Pharmaceutical Applications
Role as a Pharmacophore
This compound serves as a scaffold in medicinal chemistry, particularly for:
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Anticancer Agents: Spirocyclic systems can modulate kinase activity or DNA binding.
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Antiviral and Antibacterial Agents: The sulfonyl group may enhance binding to viral enzymes or microbial targets .
Comparative Advantages
| Feature | Advantage |
|---|---|
| Spiro Architecture | Rigid structure improves target specificity |
| Sulfonyl Group | Enhances solubility and bioavailability |
| Hydrochloride Salt | Stabilizes the compound for storage and use |
Research and Development Challenges
Synthetic Complexity
Spirocyclic synthesis often requires multi-step protocols, including:
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Precursor Synthesis: Preparation of sulfonyl or amine intermediates.
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Ring Closure: Cyclization under high-temperature or catalytic conditions .
Scalability and Cost
Industrial production faces challenges such as:
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